Tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is a synthetic compound classified within the azetidine carboxylate group. Its molecular formula is C12H22N2O2, and it has a molecular weight of approximately 226.32 g/mol. The compound features a tert-butyl group attached to the nitrogen atom of the azetidine ring, which enhances its lipophilicity and potential bioactivity. The structure includes a pyrrolidine moiety, contributing to its pharmacological properties and interactions with biological systems .
These reactions are significant for synthetic chemistry applications, enabling modifications that enhance biological activity or alter physical properties.
The synthesis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate typically involves multi-step organic synthesis techniques:
These methods allow for the controlled synthesis of the compound while facilitating modifications to optimize yield and purity .
Tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate has potential applications in medicinal chemistry, particularly in drug development targeting neurological disorders. Its unique structure may provide insights into designing novel therapeutics that modulate neurotransmitter systems or exhibit anti-anxiety effects. Additionally, it may serve as a building block in synthesizing more complex molecules for pharmaceutical research .
Several compounds share structural similarities with tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, each possessing unique properties:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate | C13H18N2O2 | Contains a pyridine ring instead of pyrrolidine |
4-(Pyrrolidin-3-yl)piperazine-1-carboxylic Acid tert-butyl Ester-d8 | C13D8H17N3O2 | Features a piperazine ring; used as a stable isotope labelled reference |
Tert-butyl 3-(pyrimidin-2-yl)pyrrolidin-1-carboxamide | C13H18N4O2 | Contains a pyrimidine ring; offers different biological activity |
The uniqueness of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate lies in its specific combination of azetidine and pyrrolidine structures, potentially leading to distinct pharmacological profiles compared to other related compounds . Each compound's interactions with biological systems may vary significantly based on their structural differences, influencing their therapeutic applications and effectiveness.
tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate represents a complex heterocyclic compound containing two distinct nitrogen-containing ring systems coupled with a protecting group functionality. This compound exemplifies the sophisticated molecular architectures commonly employed in contemporary organic synthesis and medicinal chemistry research.
The compound's identity is established through multiple standardized chemical identifiers that ensure unambiguous recognition across scientific databases and literature. The Chemical Abstracts Service number 1251019-03-0 serves as the primary registry identifier [1] [2]. The MDL number MFCD14581435 provides additional database cross-referencing capabilities [1] [3]. These numerical identifiers form the foundation for systematic chemical information retrieval and compound identification.
The molecular formula C₁₂H₂₂N₂O₂ encapsulates the elemental composition, indicating twelve carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two oxygen atoms [4] [1]. The molecular weight of 226.32 grams per mole reflects the compound's moderate molecular size, positioning it within the typical range for organic building blocks and pharmaceutical intermediates [1].
The systematic name tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate follows International Union of Pure and Applied Chemistry nomenclature conventions for complex heterocyclic compounds [4]. This nomenclature systematically describes the molecular architecture through component identification and positional specification.
The name can be deconstructed into four primary components that reflect the molecular structure. The tert-butyl prefix indicates the presence of a tertiary butyl group, specifically the tert-butyloxycarbonyl or Boc protecting group [5] [6]. This protecting group serves as an acid-labile functionality commonly employed in organic synthesis to temporarily mask amine reactivity [5] [7].
The 3-(pyrrolidin-3-yl) segment specifies the substitution pattern on the central azetidine ring. The pyrrolidine moiety, a five-membered saturated nitrogen heterocycle also known as tetrahydropyrrole, connects to the azetidine at the 3-position [8] [9]. The pyrrolidine ring itself bears substitution at its 3-position, creating the bridging connection between the two heterocyclic systems.
The azetidine-1-carboxylate portion identifies the core structural framework consisting of a four-membered nitrogen-containing heterocycle substituted with a carboxylate ester functional group at the nitrogen atom [10] [11]. Azetidines represent highly strained heterocyclic systems with approximately 25.4 kilocalories per mole of ring strain, positioning them between the less stable aziridines and more stable piperidines in terms of thermodynamic stability [10].
Nomenclature Component | Structural Significance | Chemical Function |
---|---|---|
tert-Butyl | Tertiary butyl protecting group | Acid-labile amine protection |
3-(pyrrolidin-3-yl) | Five-membered ring substituent | Heterocyclic linking unit |
azetidine-1- | Four-membered nitrogen heterocycle | Core structural framework |
carboxylate | Ester functional group | Protecting group attachment |
The compound's three-dimensional structure can be represented through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1CC(C1)C2CCNC2 provides a linear encoding of the molecular connectivity [4] [1]. This SMILES notation systematically describes the bonding pattern, beginning with the tert-butyl group and proceeding through the ester linkage to the heterocyclic framework.
The International Chemical Identifier InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-10(8-14)9-4-5-13-6-9/h9-10,13H,4-8H2,1-3H3 offers a more detailed structural representation including stereochemical information [4]. The corresponding InChI Key BRSVASFRYDNVEP-UHFFFAOYSA-N provides a shortened hash-based identifier derived from the full InChI string [4].
These complementary representation systems enable computational analysis, database searching, and structure-activity relationship studies. The systematic encoding captures the essential connectivity information while maintaining compatibility with chemical informatics platforms and molecular modeling software.
The azetidine ring system constitutes the central structural element of this compound. Azetidines belong to the class of four-membered nitrogen-containing heterocycles characterized by significant ring strain and unique reactivity patterns [10] [12]. The ring strain energy of approximately 25.4 kilocalories per mole imparts distinctive chemical properties that differentiate azetidines from other nitrogen heterocycles [10].
The structural rigidity imposed by the four-membered ring constrains the nitrogen atom geometry and influences the compound's overall three-dimensional shape [11]. This constraint affects both the compound's chemical reactivity and its potential biological interactions, making azetidines valuable scaffolds in medicinal chemistry applications [12] [11].
The pyrrolidine substituent represents a five-membered saturated nitrogen heterocycle with markedly different properties compared to the azetidine core [8] [9]. Pyrrolidine rings exhibit greater conformational flexibility due to their reduced ring strain, with the ability to adopt envelope and twist conformations through pseudorotation [13]. The basicity of pyrrolidine, with a pKa value of 2.59, reflects the enhanced nucleophilicity of the nitrogen atom compared to acyclic amines [13].
The positional connectivity between these heterocycles creates a bicyclic system linked through a carbon-carbon bond. This arrangement preserves the individual chemical properties of each ring while introducing potential for intramolecular interactions and constrained conformational behavior.
Heterocycle | Ring Size | Ring Strain (kcal/mol) | Nitrogen pKa | Key Properties |
---|---|---|---|---|
Azetidine | 4-membered | 25.4 | Variable | High strain, reactive |
Pyrrolidine | 5-membered | Low | 11.3 | Flexible, basic |
The tert-butyloxycarbonyl functionality represents a classic protecting group employed extensively in organic synthesis [5] [6]. The Boc group consists of a carbamate ester linkage connecting the tert-butyl moiety to the azetidine nitrogen [7]. This protecting group exhibits acid-labile characteristics, allowing for selective removal under acidic conditions while remaining stable under basic and neutral conditions [5] [7].
The ester functional group within the carbamate linkage imparts specific chemical properties to the molecule [14] [15]. Esters derived from carboxylic acids exhibit intermediate polarity between ethers and alcohols, participating in hydrogen bonding as acceptors but not as donors [15] [16]. This property influences the compound's solubility characteristics and intermolecular interactions.
The protecting group strategy employed in this compound enables selective chemical transformations by temporarily masking the reactivity of the azetidine nitrogen [7]. Deprotection can be achieved through treatment with strong acids such as trifluoroacetic acid in dichloromethane, yielding the free amine and regenerating the reactive nitrogen center [5] [7].
The comprehensive identification of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate encompasses multiple standardized representation systems that facilitate scientific communication and database integration.
Identifier Type | Value | Database Application |
---|---|---|
CAS Registry Number | 1251019-03-0 | Primary chemical registry |
MDL Number | MFCD14581435 | Chemical database indexing |
Molecular Formula | C₁₂H₂₂N₂O₂ | Elemental composition |
Molecular Weight | 226.32 g/mol | Quantitative analysis |
SMILES | CC(C)(C)OC(=O)N1CC(C1)C2CCNC2 | Computational chemistry |
InChI | InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-10(8-14)9-4-5-13-6-9/h9-10,13H,4-8H2,1-3H3 | Structure representation |
InChI Key | BRSVASFRYDNVEP-UHFFFAOYSA-N | Hash-based identifier |
tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate represents a sophisticated heterocyclic compound characterized by the presence of two distinct nitrogen-containing ring systems connected through a carbon-carbon bond [1] [2] [3]. The compound exhibits a molecular formula of C12H22N2O2 with a molecular weight of 226.32 grams per mole [1] [2] [4]. This chemical entity is uniquely identified by its CAS registry number 1251019-03-0 and MDL number MFCD14581435 [2] [5] [4].
Property | Value |
---|---|
Molecular Formula | C12H22N2O2 |
Molecular Weight (g/mol) | 226.32 |
CAS Number | 1251019-03-0 |
MDL Number | MFCD14581435 |
IUPAC Name | tert-butyl 3-pyrrolidin-3-ylazetidine-1-carboxylate |
SMILES | CC(C)(C)OC(=O)N1CC(C1)C2CCNC2 |
InChI | InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-10(8-14)9-4-5-13-6-9/h9-10,13H,4-8H2,1-3H3 |
InChI Key | BRSVASFRYDNVEP-UHFFFAOYSA-N |
The structural composition incorporates three fundamental chemical motifs: an azetidine ring, a pyrrolidine ring, and a tert-butyloxycarbonyl protecting group [1] [6]. The SMILES notation CC(C)(C)OC(=O)N1CC(C1)C2CCNC2 provides a linear representation of the molecular connectivity, revealing the systematic arrangement of these structural elements [1] [3].
The azetidine component constitutes a four-membered saturated heterocycle containing one nitrogen atom and three carbon atoms [7] [8] [9]. This ring system exhibits significant ring strain of approximately 25.4 kcal/mol, positioning it between the highly strained aziridines (27.7 kcal/mol) and less strained five-membered rings [7] [8]. The substantial ring strain endows azetidines with unique reactivity profiles while maintaining sufficient stability for synthetic manipulation and handling [8] [9].
Structural analysis reveals that the azetidine ring adopts a non-planar conformation characterized by a dihedral angle of approximately 153 degrees [10] [11]. This bent configuration represents an energetically favorable arrangement that minimizes angle strain while accommodating the geometric constraints imposed by the four-membered ring [10] [11]. The endocyclic bonds within the azetidine framework typically exhibit elongation compared to acyclic analogs, a phenomenon attributed directly to the inherent ring strain [10].
Ring Type | Ring Strain (kcal/mol) | Dihedral Angle | Structural Features |
---|---|---|---|
Azetidine (four-membered) | ~25.4 | ~153° (bent conformation) | Considerable ring strain, stable compared to aziridines |
Pyrrolidine (five-membered) | Low (~2-3) | Non-planar (pseudorotation) | Flexible, non-planar, exhibits pseudorotation |
The nitrogen atom within the azetidine ring maintains sp3 hybridization and connects to the carboxylate protecting group, creating a substituted azetidine derivative [7] [12]. This substitution pattern influences both the electronic properties and conformational preferences of the heterocyclic system [7] [8].
The pyrrolidine moiety represents a five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom [13] [14] [15]. Unlike the highly strained azetidine component, pyrrolidine exhibits minimal ring strain of approximately 2-3 kcal/mol, contributing to its enhanced conformational flexibility [13] [15]. The five-membered ring system demonstrates sp3 hybridization at all constituent atoms, providing significant three-dimensional spatial coverage [14] [15].
A defining characteristic of the pyrrolidine ring involves its non-planar geometry and capacity for pseudorotation [14] [15] [16]. This phenomenon allows the ring to adopt multiple energetically accessible conformations through coordinated atomic movements, enhancing the overall molecular flexibility [15] [16]. The pyrrolidine nitrogen atom possesses a lone pair of electrons that can participate in hydrogen bonding interactions and influences the basicity of the heterocyclic system [13] [17].
Pyrrolidine demonstrates enhanced basicity compared to acyclic secondary amines, with a pKa value of approximately 11.3 [13]. This increased basicity results from the constrained geometry that positions the nitrogen lone pair in a more accessible configuration for protonation [13]. The structural rigidity imposed by the cyclic framework restricts rotational freedom around carbon-nitrogen bonds, facilitating electrophilic approach to the nitrogen center [13].
The tert-butyloxycarbonyl (BOC) protecting group constitutes a critical structural element that provides both stability and synthetic utility [6] [18]. This acid-labile protecting group demonstrates excellent stability against nucleophilic attack and reducing conditions while remaining readily removable under controlled acidic conditions [6] [19]. The BOC group adds a mass of 100.117 daltons to the protected amine [20].
Feature | Details |
---|---|
Protecting Group Type | tert-Butyloxycarbonyl (BOC) |
Stability | Excellent stability against nucleophiles and reducing agents |
Deprotection Conditions | Acidic conditions (TFA, HCl) |
Mass Change (+Da) | 100.117 |
Common Use | Amino acid protection in peptide synthesis |
The tert-butyl ester functionality exhibits remarkable resistance to hydrolysis under basic conditions due to steric hindrance around the tertiary carbon center [6] [21]. Deprotection occurs through acid-catalyzed mechanisms involving protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to regenerate the free amine [6] [22].
The molecular architecture of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate provides multiple sites for intermolecular interactions [23] [24] [25]. The pyrrolidine nitrogen atom possesses a lone pair of electrons capable of forming hydrogen bonds with suitable donors [26] [27] [28]. Similarly, the carbonyl oxygen of the carbamate functionality can serve as a hydrogen bond acceptor [26] [28].
Crystallographic studies of related azetidine and pyrrolidine systems reveal characteristic hydrogen bonding patterns [23] [24] [25]. Azetidine rings demonstrate the formation of cooperative N-H···N hydrogen bonds that propagate along screw axes in crystal structures [23] [24] [25]. Pyrrolidine systems exhibit similar hydrogen bonding capabilities, though the five-membered ring geometry provides different spatial orientations for intermolecular interactions [23] [24].
The presence of both nitrogen-containing heterocycles enhances the potential for complex intermolecular association patterns through multiple hydrogen bonding sites [26] [27]. These interactions influence both the physical properties and potential biological activities of the compound [13] [14].
The conformational behavior of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate reflects the combined influence of both heterocyclic components and the connecting linkage [15] [29]. The azetidine ring maintains its characteristic bent conformation with limited conformational flexibility due to ring strain [10] [11] [30]. Conversely, the pyrrolidine system exhibits significant conformational mobility through pseudorotational processes [15] [16] [29].
The connection between the two heterocyclic rings occurs through a carbon-carbon bond that permits rotational freedom around this linkage [1] [3]. This rotational degree of freedom allows the molecule to adopt various spatial arrangements that minimize steric interactions while optimizing favorable intramolecular contacts [14] [15].
Theoretical calculations indicate that the pyrrolidine ring can access multiple envelope conformations designated as C-exo and C-endo forms [15] [16]. The relative populations of these conformational states depend on substituent effects and environmental factors [15] [29]. The attached azetidine substituent influences the conformational equilibrium through both steric and electronic effects [15].
Irritant